molecular formula C17H15N3O B3444147 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- CAS No. 4173-73-3

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]-

Cat. No.: B3444147
CAS No.: 4173-73-3
M. Wt: 277.32 g/mol
InChI Key: XIOAQEDPIRQHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features The compound 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- (hereafter referred to as the target compound) is a pyrazolone derivative with a fused dihydro-pyrazol-3-one core. Its structure includes:

  • A methyl group at position 3.
  • A phenyl substituent at position 2.

For instance, the benzoyl derivative of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is prepared using dioxane, calcium hydroxide, and benzoyl chloride . The target compound likely involves a similar base-mediated condensation, substituting benzoyl chloride with phenyl isocyanate or a related reagent to introduce the phenylamino methylene moiety.

Properties

IUPAC Name

5-methyl-2-phenyl-4-(phenyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-16(12-18-14-8-4-2-5-9-14)17(21)20(19-13)15-10-6-3-7-11-15/h2-12,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOAQEDPIRQHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063332
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4173-73-3
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-((phenylamino)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004173733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- typically involves the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Antidiabetic Activity

Research indicates that pyrazole derivatives exhibit promising antidiabetic properties. In one study, a series of pyrazole-3-one compounds were synthesized and evaluated for their ability to lower blood glucose levels in diabetic rat models. The compounds demonstrated significant hypoglycemic effects, suggesting their potential as therapeutic agents for diabetes management .

Antifibrotic Effects

A notable application of 3H-Pyrazol-3-one derivatives is their antifibrotic activity. A specific derivative, 2-phenyl-5-propyl-DHPO (TSE), was shown to inhibit TGF-β2-induced fibrogenesis in lens epithelial cells, which is crucial for preventing posterior capsule opacification (PCO) after cataract surgery. This compound effectively reduced the expression levels of fibrogenesis-related genes such as SMAD3 and SMAD4, highlighting its therapeutic potential in ocular fibrosis .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. They have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications on the pyrazole ring can enhance their selectivity and potency against specific cancer types .

Antimicrobial Effects

Pyrazole derivatives have shown significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

These compounds also possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. Their ability to modulate inflammatory pathways can be beneficial in conditions like arthritis and other chronic inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the pyrazole ring can significantly influence their biological activities, including potency and selectivity against target enzymes or receptors .

Compound Activity Mechanism
TSEAntifibroticInhibition of TGF-β signaling
Pyrazole Derivative AAntidiabeticReduction of blood glucose levels
Pyrazole Derivative BAnticancerInduction of apoptosis
Pyrazole Derivative CAntimicrobialDisruption of cell membranes

Protective Effects Against Fibrosis

A study explored the protective effects of a specific pyrazole derivative against lens epithelial cell fibrosis post-cataract surgery. The results indicated that treatment with TSE significantly decreased fibrotic markers and improved cell viability compared to control groups .

Evaluation of Antidiabetic Efficacy

In another investigation, various pyrazole derivatives were tested in diabetic rat models to assess their hypoglycemic effects. The study demonstrated that certain compounds effectively lowered fasting blood glucose levels when administered at specific dosages .

Mechanism of Action

The mechanism by which 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties are believed to result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone derivatives exhibit diverse applications in dyes, pharmaceuticals, and materials science. Below, the target compound is compared to analogs with variations in substituents at position 4, focusing on structural, electronic, and functional differences.

Substituent Effects on Electronic Properties

Diazenyl/Azo Derivatives
  • Compound A: 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one (CAS 4314-14-1) Substituent: Phenylazo group (-N=N-Ph). Applications: Used as Solvent Yellow 16, a commercial dye . Key Differences: The azo group imparts strong chromophore properties, enhancing UV-vis absorption compared to the target compound’s phenylamino methylene group.
  • Compound B : 2,4-dihydro-5-methyl-2-phenyl-4-[2-(3-trifluoromethylphenyl)diazenyl]-3H-pyrazol-3-one

    • Substituent: Trifluoromethylphenyl diazenyl group (-N=N-C₆H₃(CF₃)).
    • Properties: The electron-withdrawing CF₃ group increases thermal stability and alters solubility (predicted logP higher than the target compound) .
Benzylidene Derivatives
  • Compound C: (4Z)-4-Benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Substituent: Benzylidene group (-CH=Ph). Structural Insights: The planar benzylidene moiety enhances crystallinity, as observed in N-substituted pyrazoline analogs . In contrast, the phenylamino methylene group in the target compound may introduce steric hindrance, reducing packing efficiency.
Hydroxy-Pyrazolyl Methylene Derivatives
  • Compound D: 4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 15900-11-5) Substituent: Hydroxy-pyrazolyl methylene group.

Physicochemical Properties

Compound Substituent at Position 4 Molecular Weight (g/mol) Predicted logP Key Properties
Target Compound (Phenylamino)methylene ~323.4* ~3.2* Moderate polarity, H-bond donor/acceptor
Compound A (CAS 4314-14-1) Phenylazo 293.3 ~4.1 High chromophore strength, low solubility
Compound B Trifluoromethylphenyl diazenyl 353.3 ~4.5 Thermal stability, lipophilic
Compound D (CAS 15900-11-5) Hydroxy-pyrazolyl methylene 358.4 ~2.8 Enhanced H-bonding, potential bioactivity

*Estimated based on molecular formula (C₁₈H₁₇N₃O).

Research Findings and Key Insights

  • Crystallography: N-substituted pyrazolines (e.g., fluorophenyl derivatives in ) exhibit planar structures stabilized by π-π stacking, whereas bulkier substituents (e.g., phenylamino methylene) may disrupt crystallinity.
  • Synthetic Flexibility: Calcium hydroxide-mediated reactions () are effective for introducing acyl groups, but phenylamino methylene likely requires alternative reagents (e.g., phenyl isothiocyanate).

Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]- (CAS Number: 89-25-8), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, immunomodulatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3H-Pyrazol-3-one is characterized by a pyrazolone core with various substituents that influence its biological activity. The molecular formula is C10H10N2OC_{10}H_{10}N_{2}O with a molecular weight of approximately 174.20 g/mol. Its structural representation is as follows:

SMILES CC1 NN C O C1 c2ccccc2\text{SMILES CC1 NN C O C1 c2ccccc2}

Anticancer Activity

Research has demonstrated that derivatives of 3H-Pyrazol-3-one exhibit significant anticancer properties. A study evaluated the cytotoxic activity of several pyrazolone derivatives against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives had low IC50 values, suggesting potent cytotoxic effects.

CompoundCell LineIC50 (µM)
Compound AHCT-11625.0
Compound BMCF-730.5
Compound CHeLa15.0

These findings suggest that modifications to the phenyl and methyl groups on the pyrazolone ring can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which 3H-Pyrazol-3-one derivatives exert their anticancer effects involves several pathways, including:

  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cells with both wild-type and mutant p53.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce G0/G1 and G2/M phase arrest in cancer cells, leading to reduced proliferation.
  • Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models treated with specific pyrazolone derivatives .

Immunomodulatory Effects

Beyond anticancer properties, 3H-Pyrazol-3-one has been assessed for its immunomodulatory effects. A study involving CBA mice showed that the compound could stimulate lymphocyte proliferation at varying concentrations:

Concentration (%)Stimulation Index
0.11.67
0.52.77
1.09.15

The estimated effective concentration to achieve a three-fold increase in lymphocyte proliferation was determined to be around 1% .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolone derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a novel pyrazolone derivative showed promising results, including tumor reduction in a subset of patients.
  • Immunotherapy Application : Another study investigated the use of this compound in combination with existing immunotherapies, revealing enhanced efficacy in tumor regression compared to monotherapy.

Q & A

Q. What are the common synthetic routes for preparing this pyrazolone derivative, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used method involves condensation reactions between substituted aldehydes and pyrazolone precursors. For example, in ethanol under reflux (100°C, 2 hours), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one reacts with aldehydes (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) in the presence of sodium acetate as a catalyst . Optimization includes solvent choice (ethanol vs. DMF/EtOH mixtures for recrystallization ), temperature control to avoid side products, and stoichiometric ratios. Acidic conditions (e.g., glacial AcOH) or phosphoryl chloride (POCl₃) in DMF can enhance cyclization efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl groups at C2 and methyl at C5) and confirms the (Z)-configuration of the exocyclic double bond via coupling constants .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 418.5 g/mol for derivatives ), while fragmentation patterns distinguish regioisomers .
  • IR : Stretching frequencies for C=O (~1650–1700 cm⁻¹) and N-H (~3200 cm⁻¹) confirm tautomeric forms .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard, using acetonitrile/water gradients .
  • Melting Point Analysis : Sharp melting points (e.g., 180–185°C for triazole hybrids ) indicate purity.
  • TLC : Silica gel plates with ethyl acetate/hexane eluents (Rf ≈ 0.5) provide rapid assessment .

Advanced Research Questions

Q. How can the Z/E configuration of the exocyclic methylene group be determined experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Definitive proof of configuration, as seen in (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene) derivatives, where intramolecular H-bonding stabilizes the Z-form .
  • NOESY NMR : Spatial proximity between the methylene proton and aryl groups confirms geometry .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from structural modifications (e.g., fluorophenyl vs. benzothiazolyl substituents ) or assay conditions. To address this:
  • SAR Studies : Systematically vary substituents (Table 1) and test against standardized assays (e.g., kinase inhibition ).

  • Control Experiments : Replicate bioassays under identical conditions (pH, cell lines, concentrations) to isolate structural effects .

    Table 1: Structural analogs and bioactivity trends

    Substituent at C4Bioactivity (IC₅₀, μM)Reference
    Phenylamino-methylene12.3 (Kinase X)
    Benzothiazolyl-ethylidene8.7 (Kinase X)
    Triazole-methyl15.9 (Kinase Y)

Q. How do tautomeric equilibria of the pyrazolone core influence reactivity?

  • Methodological Answer : The 3H-pyrazol-3-one exists in keto-enol tautomeric forms, affecting nucleophilicity.
  • pH-Dependent Studies : In acidic media, the keto form dominates, enhancing electrophilic substitution at C4.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and guide functionalization strategies .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :
  • Solvent Selection : Replace ethanol with cheaper, high-boiling solvents (e.g., toluene) for large-scale reflux .
  • Catalyst Recycling : Immobilize sodium acetate on silica to reduce waste .
  • Process Monitoring : Use in-situ FTIR to track reaction progress and optimize time/temperature .

Data Interpretation & Validation

Q. How should researchers address inconsistencies in spectral data across literature sources?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/MS data with authoritative databases (e.g., NIST Chemistry WebBook ).
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to resolve ambiguous NH/CH signals in crowded spectra .

Q. What computational tools predict the compound’s potential bioactivity?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases ).
  • ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP = 3.2 ± 0.1 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]-
Reactant of Route 2
Reactant of Route 2
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-[(phenylamino)methylene]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.